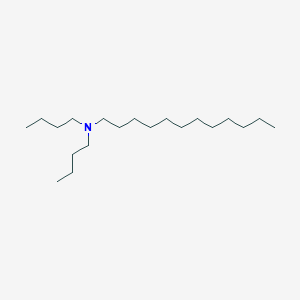

Dibutyldodecylamine

Description

Properties

CAS No. |

13590-84-6 |

|---|---|

Molecular Formula |

C20H43N |

Molecular Weight |

297.6 g/mol |

IUPAC Name |

N,N-dibutyldodecan-1-amine |

InChI |

InChI=1S/C20H43N/c1-4-7-10-11-12-13-14-15-16-17-20-21(18-8-5-2)19-9-6-3/h4-20H2,1-3H3 |

InChI Key |

FTBKGTWNWSTGAY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCN(CCCC)CCCC |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: Dibutyldodecylamine (CAS Number 13590-84-6)

Core Compound Information

Dibutyldodecylamine, with the CAS number 13590-84-6, is a tertiary amine. Its chemical structure consists of a nitrogen atom bonded to two butyl groups and one dodecyl group.

Molecular Formula: C₂₀H₄₃N

Structure:

Physicochemical Properties (Predicted)

Quantitative experimental data for this compound is not available. The following table presents predicted properties based on the general characteristics of long-chain tertiary amines. These values are estimations and should be confirmed through experimental analysis.

| Property | Predicted Value/Information |

| Molecular Weight | 297.57 g/mol |

| Appearance | Likely a colorless to yellowish liquid at room temperature. |

| Odor | Amine-like, potentially fishy odor. |

| Boiling Point | Expected to be high (>300 °C) due to its high molecular weight. Tertiary amines have lower boiling points than primary or secondary amines of similar molecular weight due to the absence of N-H bonds for hydrogen bonding. |

| Melting Point | Expected to be low. |

| Solubility | Insoluble in water. Soluble in organic solvents like ethanol, ether, and hydrocarbons. |

| Density | Less dense than water. |

Synthesis of Tertiary Amines: General Protocols

Specific synthesis protocols for this compound are not documented in the searched literature. However, it can be synthesized through common methods for preparing tertiary amines.

Reductive Amination of an Aldehyde with a Secondary Amine

This is a widely used method for the synthesis of tertiary amines.

Reaction: Dodecanal (B139956) reacts with dibutylamine (B89481) in the presence of a reducing agent to form this compound.

Experimental Workflow:

Caption: Reductive Amination Workflow.

Detailed Methodology:

-

Reaction Setup: To a solution of dodecanal (1 equivalent) and dibutylamine (1.1 equivalents) in a suitable solvent (e.g., dichloromethane (B109758) or methanol) in a round-bottom flask, add a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 equivalents) portion-wise at 0 °C.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain the pure this compound.

Alkylation of a Secondary Amine

Reaction: Dibutylamine can be alkylated with a dodecyl halide (e.g., 1-bromododecane) in the presence of a base.

Logical Relationship for Synthesis:

Caption: Alkylation Synthesis Logic.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve dibutylamine (1 equivalent) and 1-bromododecane (B92323) (1 equivalent) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) (1.5-2 equivalents), to the mixture.

-

Reaction Execution: Heat the reaction mixture to an elevated temperature (e.g., 60-80 °C) and stir for several hours to days. Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, filter off the base, and remove the solvent under reduced pressure. The residue can be purified by vacuum distillation or column chromatography.

Potential Biological Activity and Applications (Hypothetical)

While no specific biological activity has been reported for this compound, tertiary amines with long alkyl chains can exhibit properties relevant to drug development and research.

Potential Areas of Interest:

-

Surfactant Properties: The combination of a polar amine head and long nonpolar alkyl chains suggests potential surfactant properties, which could be explored in drug delivery systems as emulsifiers or solubilizing agents.

-

Ion Channel Modulation: Long-chain amines are known to interact with and modulate the function of various ion channels. This could be a potential area of investigation.

-

Antimicrobial Activity: Some tertiary amines with long alkyl chains exhibit antimicrobial properties.

Hypothetical Signaling Pathway Interaction:

The following diagram illustrates a hypothetical interaction where a tertiary amine might act as an antagonist to a G-protein coupled receptor (GPCR), a common target in drug development. This is a generalized representation and is not based on experimental data for this compound.

Caption: Hypothetical GPCR Antagonism.

Conclusion

This compound (CAS 13590-84-6) is a tertiary amine for which specific, publicly available technical data is scarce. This guide provides a general overview based on the established chemistry of similar compounds. Researchers and drug development professionals interested in this molecule should prioritize empirical determination of its properties and biological activity through laboratory experimentation. The provided synthesis protocols represent standard methodologies for the formation of tertiary amines and would likely be applicable for the preparation of this compound.

Physicochemical Properties of Dibutyldodecylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Dibutyldodecylamine. Due to the limited availability of direct experimental data for this specific tertiary amine, this document combines theoretical calculations, estimated values based on structurally similar compounds, and detailed experimental protocols for the determination of these critical parameters. Understanding these properties is paramount for applications in drug development, formulation, and delivery.

Core Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below. It is important to note that where direct experimental values are unavailable, calculated or estimated values are provided with a clear indication of their origin.

| Property | Value | Source |

| Molecular Weight | 297.58 g/mol | Calculated |

| Density | Data not available | - |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

| Solubility | Expected to be poorly soluble in water, but soluble in organic solvents such as alcohols, and hydrocarbons.[1][2][3] | General solubility trends of long-chain amines |

| pKa (of the conjugate acid) | ~10-11 | Estimated based on similar tertiary amines.[4][5][6] |

| LogP (Octanol-Water Partition Coefficient) | ~8.2 (Estimated) | Based on XLogP3-AA prediction for the structurally similar compound Butylundecylamine.[7] |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. The following sections detail the standard experimental methodologies for key parameters.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the conjugate acid of an amine is a critical parameter influencing its ionization state at different pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[6] Potentiometric titration is a precise method for determining pKa.[8][9][10][11][12]

Methodology:

-

Preparation of the Analyte Solution: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol (B129727) or acetonitrile (B52724) to ensure complete dissolution.[8] The concentration should be in the range of 1-10 mM.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration Process: A standardized solution of a strong acid (e.g., hydrochloric acid) is added incrementally to the amine solution using a precision burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[12] For multiprotic substances, multiple inflection points may be observed.[11]

Determination of LogP by the Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and interaction with biological targets.[13] The shake-flask method is the gold standard for experimental LogP determination.[14][15][16][17][18]

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4 for LogD determination) are pre-saturated with each other by vigorous mixing for at least 24 hours, followed by separation of the two phases.[15]

-

Partitioning: A known amount of this compound is dissolved in the n-octanol phase. An equal volume of the pre-saturated aqueous phase is then added.

-

Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-24 hours) to allow for the partitioning of the analyte between the two phases to reach equilibrium.[17]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol (B41247) and aqueous layers.

-

Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.[14]

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase: LogP = log10 ( [Analyte]octanol / [Analyte]aqueous ).

Determination of Aqueous Solubility by the Flask Method (OECD 105)

Solubility is a fundamental property that affects the bioavailability of a drug. The flask method, as described in the OECD Guideline for the Testing of Chemicals 105, is a standard procedure for determining the water solubility of substances.[19][20][21][22]

Methodology:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and to determine the time required to reach saturation.

-

Equilibration: An excess amount of this compound is added to a known volume of water in a flask. The flask is then agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solution is allowed to stand, and the undissolved solid is separated from the aqueous phase by centrifugation or filtration.

-

Concentration Analysis: The concentration of this compound in the clear aqueous phase is determined using a validated analytical method (e.g., HPLC-UV/MS).

-

Solubility Determination: The solubility is reported as the mean of at least three independent determinations.

Visualization of Physicochemical Property Relationships

The following diagram illustrates the logical relationships between the core physicochemical properties of a tertiary amine like this compound and their impact on key aspects of drug development.

References

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. researchgate.net [researchgate.net]

- 3. Solubility and Decomposition of Organic Compounds in Subcritical Water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Di-sec-butylamine CAS#: 626-23-3 [m.chemicalbook.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acdlabs.com [acdlabs.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. LogP / LogD shake-flask method [protocols.io]

- 16. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. filab.fr [filab.fr]

- 20. Water Solubility | Scymaris [scymaris.com]

- 21. laboratuar.com [laboratuar.com]

- 22. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

Dibutyldodecylamine molecular structure and formula

An in-depth analysis of the molecular characteristics, physicochemical properties, and a representative synthetic pathway for N,N-Dibutyldodecanamine is presented in this technical guide. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Structure and Formula

N,N-Dibutyldodecanamine, a tertiary amine, is characterized by a central nitrogen atom bonded to two butyl groups and one dodecyl group.

Molecular Formula: C₂₀H₄₃N

Chemical Structure: The structure consists of a long dodecyl carbon chain and two shorter butyl chains attached to a nitrogen atom.

Physicochemical Data

The following table summarizes the key quantitative properties of N,N-Dibutyldodecanamine.

| Property | Value |

| Molecular Weight | 297.57 g/mol |

| Boiling Point | 145-147 °C at 0.4 mmHg |

| Density | 0.806 g/mL at 25 °C |

| Refractive Index | n20/D 1.447 |

Experimental Protocols

A representative method for the synthesis of N,N-Dibutyldodecanamine is the reductive amination of dodecanal (B139956) with dibutylamine (B89481).

Materials:

-

Dodecanal

-

Dibutylamine

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve dodecanal (1 equivalent) and dibutylamine (1.1 equivalents) in dichloromethane.

-

Stir the solution at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure N,N-Dibutyldodecanamine.

Visualizations

The following diagram illustrates the logical workflow of the synthesis protocol described above.

Caption: Synthetic workflow for N,N-Dibutyldodecanamine.

An In-depth Technical Guide to the Synthesis of Dibutyldodecylamine from Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing dibutyldodecylamine, a tertiary amine, from primary amine precursors. The document details the core chemical principles, experimental methodologies, and quantitative data associated with the most prevalent synthesis routes. It is intended to serve as a valuable resource for professionals in chemical research and pharmaceutical development.

Introduction to Tertiary Amine Synthesis

Tertiary amines, such as this compound, are a critical class of organic compounds widely utilized as intermediates and final products in pharmaceuticals, agrochemicals, and material science.[1] Their synthesis is a fundamental aspect of organic chemistry. The most common strategies for synthesizing tertiary amines from primary amines are direct N-alkylation and reductive amination.[2][3]

Direct alkylation of primary amines with alkyl halides can be difficult to control, often resulting in a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts because the product amine can be more nucleophilic than the starting amine.[4][5] Reductive amination, on the other hand, offers a more controlled, one-pot approach to synthesizing tertiary amines by reacting a primary amine with a carbonyl compound in the presence of a reducing agent.[2][6] This method is often preferred for its higher selectivity and milder reaction conditions.[6][7]

This guide will focus on two primary pathways for the synthesis of this compound starting from dodecylamine (B51217):

-

Reductive Amination with butanal.

-

Direct N-Alkylation with a butyl halide.

Synthesis Pathways and Mechanisms

Reductive Amination Pathway

Reductive amination is a highly efficient method for forming carbon-nitrogen bonds.[8] The process involves two key steps: the formation of an imine or iminium ion, followed by its reduction to an amine.[4][6] To synthesize this compound from dodecylamine, two equivalents of butanal are required.

The reaction proceeds as follows:

-

First Alkylation: Dodecylamine (a primary amine) reacts with the first equivalent of butanal to form an imine intermediate.

-

First Reduction: This imine is then reduced to form the secondary amine, N-butyldodecylamine.

-

Second Alkylation: The newly formed secondary amine reacts with the second equivalent of butanal to generate an iminium ion.

-

Second Reduction: The iminium ion is subsequently reduced to yield the final tertiary amine product, N,N-dibutyldodecylamine.

A key advantage of this method is the ability to use reducing agents that are selective for the imine/iminium ion over the carbonyl group of the aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[2][9]

Caption: Reductive amination pathway for this compound synthesis.

Direct N-Alkylation Pathway

Direct N-alkylation involves the reaction of a primary amine with an alkyl halide via a nucleophilic aliphatic substitution.[3] In this case, dodecylamine would be reacted with two equivalents of a butyl halide (e.g., butyl bromide).

The primary challenge with this method is the lack of selectivity.[3] The initial reaction produces N-butyldodecylamine (a secondary amine). This secondary amine is often more nucleophilic than the starting primary amine and can compete for the remaining butyl halide, leading to the desired N,N-dibutyldodecylamine. However, the tertiary amine product can also react with the alkyl halide to form a quaternary ammonium salt, an undesired byproduct.[4] This leads to a mixture of products that can be difficult to separate.[5] The use of a mild base is typically required to neutralize the acid generated during the reaction.[10]

Caption: Direct N-alkylation pathway showing the potential for over-alkylation.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis of this compound. These are representative procedures and may require optimization based on specific laboratory conditions and desired purity.

Protocol for Reductive Amination

This protocol is based on established methods for the reductive amination of aldehydes and ketones with sodium triacetoxyborohydride.[9]

Materials:

-

Dodecylamine

-

Butanal (Butyraldehyde)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic Acid (optional, as a catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

-

To a stirred solution of dodecylamine (1.0 eq.) in dichloroethane (DCE), add butanal (2.2 eq.).

-

If required, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.[9]

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine and subsequent iminium ion.

-

Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq.) to the mixture in portions. The reaction may be mildly exothermic.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCE.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo to yield the crude this compound.

-

Purify the crude product using column chromatography or distillation as required.

Protocol for Direct N-Alkylation

This protocol is a generalized procedure for the N-alkylation of amines using a mild base.[10]

Materials:

-

Dodecylamine

-

Butyl bromide

-

Sodium bicarbonate (NaHCO₃)

-

Acetonitrile

-

Round-bottom flask, reflux condenser, magnetic stirrer, and standard glassware

Procedure:

-

In a round-bottom flask, dissolve dodecylamine (1.0 eq.) in acetonitrile.

-

Add sodium bicarbonate (2.5 eq.) to the solution.

-

Add butyl bromide (2.2 eq.) to the reaction mixture.

-

Heat the mixture to reflux (approximately 80°C) and maintain for 6-12 hours.[10] The reaction progress should be monitored by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Wash the solid residue with acetonitrile.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

The resulting crude product will likely be a mixture of secondary amine, tertiary amine, and potentially quaternary salt.

-

Purify the desired this compound from the mixture using fractional distillation or column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of tertiary amines using the described methods. Note that specific yields for this compound may vary.

Table 1: Representative Data for Reductive Amination of Amines

| Amine Substrate | Carbonyl Substrate | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Primary/Secondary Amine | Aldehyde/Ketone | NaBH(OAc)₃ | DCE / THF | Room Temp | 1-24 | 80-95 | [9] |

| Primary/Secondary Amine | Aldehyde/Ketone | NaBH₃CN | Methanol | Room Temp | 12-48 | 70-90 | [2] |

| Primary Amine | Aldehyde | H₂ / Pd-C | Ethanol | 25-50 | 4-12 | >90 |[6] |

Table 2: Representative Data for Direct N-Alkylation of Amines

| Amine Substrate | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (Tertiary Amine) | Reference |

|---|---|---|---|---|---|---|---|

| Aniline | Butyl Bromide | NaHCO₃ | Water / SDS | 80 | 12 | Mixture (3:2 T:S) | [10] |

| Benzylamine | Benzyl Bromide | Al₂O₃-OK | Acetonitrile | 30 | 1-7 | 85-95 | [11] |

| Primary Amine | Alkyl Halide | Excess Amine | Various | Variable | Variable | Often low, mixture | [4][5] |

(T:S refers to the ratio of Tertiary to Secondary amine product)

Visualization of Experimental Workflow

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of this compound via reductive amination.

Caption: General experimental workflow for synthesis and purification.

References

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Amine alkylation - Wikipedia [en.wikipedia.org]

- 4. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. reaction mechanism - Reductive amination in case of secondary amines - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Theoretical Yield in the Synthesis of Dibutyldodecylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical yield for the synthesis of Dibutyldodecylamine (also known as N,N-dibutyldodecan-1-amine), a tertiary amine with potential applications in various research and development sectors. The document outlines two primary synthetic pathways: a two-step reductive amination followed by alkylation, and a direct alkylation method. Detailed experimental protocols, theoretical yield calculations, and visual representations of the chemical processes are provided to aid researchers in their synthetic endeavors.

Introduction

This compound is a tertiary amine whose utility in drug development and other chemical industries is under exploration. The efficient synthesis of this compound is crucial for its further investigation and application. Understanding the theoretical yield is a fundamental aspect of synthesis, as it provides a benchmark for evaluating the efficiency of a reaction and for optimizing reaction conditions. This guide explores the stoichiometry and procedural aspects of two common methods for synthesizing tertiary amines, tailored to the preparation of this compound.

Synthetic Pathways and Theoretical Yield Calculation

Two plausible synthetic routes for this compound are presented below. For each route, a hypothetical yet chemically sound experimental protocol is provided, followed by a detailed calculation of the theoretical yield.

Route 1: Two-Step Synthesis via Reductive Amination and Alkylation

This method involves the initial formation of the secondary amine, N-butyldodecylamine, through the reductive amination of dodecylamine (B51217) with butyraldehyde (B50154). The resulting secondary amine is then alkylated with butyl bromide to yield the final tertiary amine product, this compound.

Step 1: Synthesis of N-butyldodecylamine (Reductive Amination)

-

To a solution of dodecylamine (18.5 g, 0.1 mol) in 250 mL of dichloromethane (B109758) (DCM) is added butyraldehyde (8.0 g, 0.11 mol).

-

The mixture is stirred at room temperature for 30 minutes.

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 25.4 g, 0.12 mol) is added portion-wise over 15 minutes.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The reaction is quenched by the slow addition of 100 mL of saturated aqueous sodium bicarbonate solution.

-

The organic layer is separated, washed with brine (2 x 50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-butyldodecylamine.

Step 2: Synthesis of this compound (Alkylation)

-

The crude N-butyldodecylamine from Step 1 is dissolved in 200 mL of acetonitrile.

-

Potassium carbonate (20.7 g, 0.15 mol) is added to the solution.

-

Butyl bromide (16.4 g, 0.12 mol) is added dropwise to the mixture.

-

The reaction mixture is heated to reflux (approximately 82°C) and stirred for 48 hours.

-

After cooling to room temperature, the solid is filtered off, and the filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica (B1680970) gel to afford this compound.

The theoretical yield is determined by the limiting reagent in each step.

Table 1: Reactant Data for Route 1

| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Amount Used | Moles |

| Step 1 | ||||

| Dodecylamine | C₁₂H₂₇N | 185.35 | 18.5 g | 0.1 |

| Butyraldehyde | C₄H₈O | 72.11 | 8.0 g | 0.11 |

| Step 2 | ||||

| N-butyldodecylamine | C₁₆H₃₅N | 241.46 | (from Step 1) | 0.1 (assumed 100% conversion) |

| Butyl Bromide | C₄H₉Br | 137.02 | 16.4 g | 0.12 |

| Product | ||||

| This compound | C₂₀H₄₃N | 297.56 | - | - |

In Step 1, dodecylamine is the limiting reagent (0.1 mol). The stoichiometry between dodecylamine and N-butyldodecylamine is 1:1.

-

Theoretical yield of N-butyldodecylamine: 0.1 mol * 241.46 g/mol = 24.15 g

Assuming the reaction in Step 1 proceeds with 100% yield, 0.1 mol of N-butyldodecylamine is used in Step 2, making it the limiting reagent. The stoichiometry between N-butyldodecylamine and this compound is 1:1.

-

Theoretical yield of this compound: 0.1 mol * 297.56 g/mol = 29.76 g

Route 2: Direct Alkylation

This route involves the direct reaction of dodecylamine with two equivalents of an alkylating agent, such as butyl bromide, in the presence of a base. This method is simpler but can be prone to the formation of a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts, making purification challenging.[1]

-

In a round-bottom flask, dodecylamine (18.5 g, 0.1 mol) is dissolved in 300 mL of N,N-dimethylformamide (DMF).

-

Potassium carbonate (41.4 g, 0.3 mol) is added to the solution.

-

Butyl bromide (32.8 g, 0.24 mol) is added dropwise to the stirring mixture.

-

The reaction mixture is heated to 80°C and stirred for 72 hours.

-

After cooling, the reaction mixture is poured into 500 mL of water and extracted with diethyl ether (3 x 150 mL).

-

The combined organic layers are washed with brine (2 x 100 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by fractional distillation under reduced pressure to isolate this compound.

The balanced chemical equation for the overall reaction is:

C₁₂H₂₅NH₂ + 2 C₄H₉Br + K₂CO₃ → C₁₂H₂₅N(C₄H₉)₂ + 2 KBr + H₂O + CO₂

Table 2: Reactant Data for Route 2

| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Amount Used | Moles |

| Dodecylamine | C₁₂H₂₇N | 185.35 | 18.5 g | 0.1 |

| Butyl Bromide | C₄H₉Br | 137.02 | 32.8 g | 0.24 |

| Product | ||||

| This compound | C₂₀H₄₃N | 297.56 | - | - |

To determine the limiting reagent, we compare the mole ratio of the reactants to the stoichiometric ratio. The required mole ratio of Butyl Bromide to Dodecylamine is 2:1.

-

Moles of Butyl Bromide available per mole of Dodecylamine = 0.24 mol / 0.1 mol = 2.4

Since 2.4 is greater than the required 2, Dodecylamine is the limiting reagent. The stoichiometry between dodecylamine and this compound is 1:1.

-

Theoretical yield of this compound: 0.1 mol * 297.56 g/mol = 29.76 g

General Experimental Workflow

The following diagram illustrates a general workflow applicable to both synthetic routes, from reaction setup to product isolation and purification.

Conclusion

This guide has detailed two primary synthetic routes for this compound and provided a framework for calculating the theoretical yield. While both routes theoretically lead to the same maximum amount of product based on the initial quantity of the limiting reagent, the practical yields, purity, and ease of execution will differ. The two-step reductive amination and alkylation route generally offers better control and higher purity of the final product, whereas the direct alkylation method is simpler but may result in a mixture of products, potentially lowering the isolated yield of the desired tertiary amine. Researchers should consider these factors when selecting a synthetic strategy. The provided protocols and calculations serve as a valuable resource for the planning and execution of the synthesis of this compound and similar tertiary amines.

References

In-Depth Technical Guide: Solubility of Dibutyldodecylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibutyldodecylamine, a tertiary amine with a significant hydrophobic character, finds applications in various fields, including as a catalyst, corrosion inhibitor, and intermediate in chemical synthesis. Its solubility in organic solvents is a critical parameter for process design, reaction optimization, and formulation development. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound and outlines a detailed experimental protocol for its quantitative determination. Due to the lack of publicly available quantitative solubility data for this specific compound, this document presents a standardized methodology that can be employed to generate reliable and reproducible results. A template for data presentation is also provided with hypothetical values to guide researchers in structuring their findings.

Theoretical Background: Factors Influencing Amine Solubility

The solubility of an amine in an organic solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute (this compound) and the solvent.

This compound [(CH₃(CH₂)₃)₂N(CH₂)₁₁CH₃] is a high molecular weight tertiary amine. Its structure is characterized by a polar nitrogen atom with a lone pair of electrons and large, nonpolar alkyl chains (two butyl groups and one dodecyl group). This dual nature dictates its solubility behavior:

-

Van der Waals Forces: The long alkyl chains contribute to significant London dispersion forces, which are the primary intermolecular interactions in nonpolar solvents like hexane (B92381) and toluene. Consequently, good solubility is expected in these solvents.

-

Dipole-Dipole Interactions: The polarity of the C-N bonds introduces dipole-dipole interactions. Polar aprotic solvents such as acetone (B3395972) and diethyl ether can engage in these interactions, suggesting favorable solubility.

-

Hydrogen Bonding: As a tertiary amine, this compound lacks hydrogen atoms directly bonded to the nitrogen. Therefore, it cannot act as a hydrogen bond donor. However, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. This allows for interactions with protic solvents like methanol (B129727) and ethanol.[1] Generally, the solubility of long-chain amines decreases with increasing chain length due to the dominance of the hydrophobic alkyl groups.[1]

Quantitative Solubility Data

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility ( g/100 mL) | Observations |

| Hexane | 1.88 | > 50 (Miscible) | Clear, colorless solution |

| Toluene | 2.38 | > 50 (Miscible) | Clear, colorless solution |

| Diethyl Ether | 4.34 | > 50 (Miscible) | Clear, colorless solution |

| Acetone | 20.7 | ~ 45.2 | Clear, colorless solution |

| Ethanol | 24.5 | ~ 30.5 | Clear, colorless solution |

| Methanol | 32.7 | ~ 22.8 | Clear, colorless solution |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Experimental verification is required.

Experimental Protocol for Determining this compound Solubility

The following protocol details the isothermal saturation method, a reliable technique for determining the solubility of a compound in a liquid solvent. This method is adapted from general principles found in OECD and ASTM guidelines for solubility testing.[2][3]

3.1. Materials and Equipment

-

Solute: this compound (purity > 98%)

-

Solvents: Methanol, Ethanol, Acetone, Diethyl Ether, Hexane, Toluene (analytical grade, purity > 99%)

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator capable of maintaining a constant temperature (± 0.5°C)

-

Glass vials or flasks with airtight screw caps

-

Magnetic stirrer and stir bars

-

Centrifuge

-

Syringes and syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument.

-

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials, each containing a known volume (e.g., 10 mL) of a specific organic solvent. The excess solute should be clearly visible as a separate phase.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 24 hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Record the exact weight of the collected filtrate.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound in the respective solvent.

-

Analyze the filtered, saturated solution and the calibration standards using a validated analytical method, such as GC-FID.

-

Determine the concentration of this compound in the saturated solution by comparing its response to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in grams of solute per 100 mL of solvent ( g/100 mL).

-

Repeat the experiment at least three times for each solvent to ensure reproducibility and report the average solubility and standard deviation.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is not currently available in the public domain, this guide provides the necessary theoretical framework and a detailed experimental protocol for researchers to determine this crucial parameter. The provided methodology, based on the isothermal saturation method, is robust and can be adapted to various laboratory settings. The systematic collection and reporting of such data, as illustrated in the hypothetical data table, will be invaluable for the scientific and industrial communities that utilize this versatile tertiary amine.

References

Spectroscopic Analysis of Tertiary Amines: A Technical Guide Using Dibutyldodecylamine as a Model

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data of Dibutyldodecylamine

The following tables summarize the predicted quantitative data for this compound. These predictions are based on established principles of spectroscopy and typical values for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (Butyl & Dodecyl) | 0.85 - 0.95 | Triplet | 9H |

| -(CH₂)ₙ- (Internal methylene) | 1.20 - 1.40 | Multiplet | 28H |

| -N-CH₂- (Adjacent to Nitrogen) | 2.30 - 2.50 | Triplet | 6H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| CH₃ (Butyl & Dodecyl) | ~14 |

| -(CH₂)ₙ- (Internal methylene) | 22 - 32 |

| -N-CH₂- (Adjacent to Nitrogen) | ~55 |

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration |

| C-H (Aliphatic) | 2850 - 2960 | Strong | Stretch |

| C-H (Aliphatic) | 1375 - 1470 | Medium | Bend |

| C-N (Aliphatic Amine) | 1050 - 1250 | Medium-Weak | Stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Description |

| [M+H]⁺ | 298.35 | Molecular Ion Peak |

| Fragments | Various | α-cleavage products |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required.

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a 300-500 MHz spectrometer. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For the ¹³C NMR spectrum, a higher number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Instrumentation: Place the salt plates in the sample holder of an FTIR (Fourier Transform Infrared) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Instrumentation: Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Acquire the mass spectrum in the desired mass range. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to deduce the structure of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

In-Depth Technical Guide on the Safe Handling of Dibutyldodecylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for Dibutyldodecylamine. The information is compiled from various safety data sheets and toxicological databases for this compound and structurally similar long-chain amines. Due to the limited availability of data for this specific compound, information from related chemicals is used to provide a thorough safety profile. All quantitative data is presented in structured tables, and detailed experimental protocols for key safety assessments are outlined.

Quantitative Safety and Physical Data

The following tables summarize the key quantitative data for this compound and related compounds. This information is crucial for a proper risk assessment in a laboratory or manufacturing setting.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C20H43N | - |

| Molecular Weight | 297.57 g/mol | - |

| Appearance | Colorless to yellow liquid | [1] |

| Odor | Amine-like | [2] |

| Melting Point | 14 - 16 °C / 57.2 - 60.8 °F | [1] |

| Boiling Point | 220 - 228 °C / 428 - 442.4 °F @ 0.03mmHg | [1] |

| Flash Point | 190 °C / 374 °F | [1] |

| Density | 0.806 g/mL at 25 °C | [3][4] |

| Vapor Pressure | No data available | - |

| Solubility in Water | Insoluble | [5][6] |

| logP (Octanol/Water Partition Coefficient) | No specific data available, but expected to be high due to the long alkyl chains. For Dibutylamine, log Pow is 2.1.[7] | - |

Table 2: Toxicological Data

No specific LD50 or LC50 data for this compound was found. The following data is for related amines and should be used as an estimate of potential toxicity.

| Test | Species | Route | Value | Source |

| LD50 (Dibutylamine) | Rat | Oral | 360 mg/kg | [8] |

| LD50 (Dodecylamine) | Rat | Ingestion | May be fatal or cause serious damage if less than 150g is ingested. | [9] |

Hazard Identification and Precautionary Measures

This compound is classified as a hazardous chemical. The primary hazards are:

-

Skin Corrosion/Irritation: Causes severe skin burns and irritation.[7][10]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[7][10]

-

Acute Toxicity: May be harmful if swallowed or in contact with skin.[10]

-

Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[3]

Precautionary Statements:

-

Prevention: Wear protective gloves, protective clothing, eye protection, and face protection.[7][10] Wash skin thoroughly after handling.[7] Avoid release to the environment.[3]

-

Response:

-

If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[11]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][11]

-

If swallowed: Rinse mouth. Do NOT induce vomiting.[11]

-

Immediately call a POISON CENTER or doctor/physician.[10]

-

-

Storage: Store locked up in a well-ventilated place. Keep container tightly closed.[1][11]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[1]

Experimental Protocols for Safety Assessment

The following are summaries of the OECD guidelines for key toxicological endpoints relevant to this compound.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This test guideline describes a procedure for the assessment of the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Animal Model: A single healthy young adult albino rabbit is typically used.

-

Test Substance Application: 0.5 mL of the liquid test substance is applied to a small area (approximately 6 cm²) of shaved skin on the back of the rabbit. The site is then covered with a gauze patch and a semi-occlusive dressing.

-

Exposure Duration: The exposure period is typically 4 hours.

-

Observation: After the exposure period, the dressing is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the skin reactions is scored on a scale of 0 to 4.

-

Classification: Based on the scores, the substance is classified as corrosive, irritant, or non-irritant.

OECD Guideline 405: Acute Eye Irritation/Corrosion

This test guideline describes a procedure for the assessment of the potential of a substance to cause eye irritation or corrosion.

Methodology:

-

Animal Model: A single healthy young adult albino rabbit is typically used.

-

Test Substance Application: 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

-

Observation: The eyes are examined for signs of corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.

-

Scoring: The severity of the eye reactions is scored using a standardized system.

-

Classification: Based on the scores and the reversibility of the effects, the substance is classified as causing serious eye damage, eye irritation, or not irritating to the eyes.

Visualized Workflows

The following diagrams illustrate key workflows for the safe handling of this compound and emergency response procedures.

References

- 1. fishersci.com [fishersci.com]

- 2. Dibutylamine | C8H19N | CID 8148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Dodecylamine = 99 124-22-1 [sigmaaldrich.com]

- 5. Dodecylamine | C12H27N | CID 13583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Dibutylamine - Wikipedia [en.wikipedia.org]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. fishersci.com [fishersci.com]

The Pivotal Role of Long-Chain Amines as Surfactants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Long-chain amines, a versatile class of cationic surfactants, are integral to a myriad of scientific and industrial applications, ranging from materials science to advanced drug delivery systems. Their unique amphiphilic nature, characterized by a hydrophilic amine head group and a hydrophobic long alkyl chain, allows them to adsorb at interfaces, reduce surface tension, and self-assemble into dynamic supramolecular structures such as micelles and vesicles. This in-depth technical guide explores the core principles of long-chain amines as surfactants, their synthesis, key physicochemical properties, and their burgeoning role in nanotechnology and pharmaceutical sciences.

Fundamental Principles of Long-Chain Amine Surfactants

Long-chain amines, when dispersed in a solvent, exhibit characteristic surfactant behavior. Below a certain concentration, they exist as individual molecules (monomers). However, as the concentration increases, they reach a critical point known as the Critical Micelle Concentration (CMC) , at which they spontaneously self-assemble into organized aggregates called micelles.[1] In aqueous solutions, the hydrophobic alkyl chains form the core of the micelle, shielded from the water, while the hydrophilic amine head groups are exposed to the aqueous phase. This phenomenon is driven by the hydrophobic effect, a thermodynamically favorable process that minimizes the disruption of the hydrogen-bonding network of water.[2]

The efficiency and effectiveness of a surfactant are primarily defined by its CMC and its ability to reduce surface tension. A lower CMC indicates a more efficient surfactant, as less of it is needed to form micelles and significantly alter the properties of the solution.[3] The length of the hydrophobic alkyl chain is a critical determinant of these properties; a longer chain generally leads to a lower CMC and greater surface activity due to increased hydrophobicity.[4]

Quantitative Data on Long-Chain Amine Surfactant Properties

The performance of long-chain amine surfactants can be quantified through several key parameters, primarily the Critical Micelle Concentration (CMC) and the surface tension at the CMC (γCMC). The following tables summarize these properties for a homologous series of alkyltrimethylammonium bromides, which are quaternary ammonium (B1175870) salts derived from long-chain amines and serve as a representative model for their behavior.

| Surfactant Name | Alkyl Chain Length | CMC (mM) at 25°C | Reference |

| Decyltrimethylammonium Bromide (DTAB) | C10 | ~65 | [5] |

| Dodecyltrimethylammonium Bromide (C12TAB) | C12 | ~15-20 | [5][6] |

| Tetradecyltrimethylammonium Bromide (C14TAB) | C14 | ~3.5-4.5 | [5][6] |

| Cetyltrimethylammonium Bromide (CTAB) | C16 | ~0.9-1.0 | [3][5][6] |

| Octadecyltrimethylammonium Bromide (C18TAB) | C18 | ~0.3 | [7] |

Table 1: Critical Micelle Concentration (CMC) of Alkyltrimethylammonium Bromides. This table illustrates the inverse relationship between the alkyl chain length and the CMC. As the hydrophobicity of the tail increases, the tendency for micellization at lower concentrations is enhanced.

| Surfactant | Concentration | Surface Tension (mN/m) |

| Dodecylamine | Below CMC | Decreases with concentration |

| Dodecylamine | At or Above CMC | ~30-35 |

Table 2: Representative Surface Tension of a Long-Chain Amine Surfactant. This table provides an approximate surface tension value for a common long-chain amine surfactant, dodecylamine, at and above its CMC. The surface tension of pure water is approximately 72 mN/m.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

This method is suitable for ionic surfactants like long-chain amines. The principle lies in the change in the molar conductivity of the solution as a function of surfactant concentration. Below the CMC, the conductivity increases linearly with concentration as the surfactant exists as individual ions. Above the CMC, the formation of micelles leads to a decrease in the slope of the conductivity versus concentration plot because the mobility of the large micelles is lower than that of the individual ions.[8][9][10]

Materials:

-

Conductivity meter and probe

-

Magnetic stirrer and stir bar

-

Thermostated water bath

-

Volumetric flasks and pipettes

-

High-purity water (e.g., deionized or Milli-Q)

-

Long-chain amine surfactant

Procedure:

-

Prepare a stock solution of the long-chain amine surfactant of a known concentration, well above its expected CMC.

-

Calibrate the conductivity meter according to the manufacturer's instructions, typically using a standard potassium chloride (KCl) solution.[8]

-

Place a known volume of high-purity water into a thermostated beaker equipped with a magnetic stir bar.

-

Immerse the conductivity probe into the water and allow the temperature to equilibrate to the desired value (e.g., 25°C).

-

Record the initial conductivity of the water.

-

Make successive additions of the stock surfactant solution to the beaker using a micropipette. After each addition, allow the solution to stir for a few minutes to ensure homogeneity and temperature equilibrium before recording the conductivity.

-

Continue the additions until the surfactant concentration is well above the expected CMC.

-

Plot the specific conductivity (κ) as a function of the surfactant concentration (c).

-

The plot will show two linear regions with different slopes. The intersection of the two lines corresponds to the CMC.[11]

Measurement of Surface Tension by the Du Noüy Ring Method

This classic technique measures the force required to detach a platinum ring from the surface of a liquid. This force is directly related to the surface tension of the liquid.[12][13][14][15][16]

Materials:

-

Tensiometer with a Du Noüy platinum ring

-

Sample vessel

-

High-purity water

-

Surfactant solutions of varying concentrations

Procedure:

-

Ensure the platinum ring is meticulously cleaned, typically by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone) and then flaming it to red heat to remove any organic contaminants.

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Place the surfactant solution of a known concentration in the sample vessel and position it on the tensiometer stage.

-

Immerse the platinum ring into the solution.

-

Slowly and steadily lower the stage. This will cause the ring to be pulled through the liquid-air interface, forming a meniscus of liquid.

-

The force measured by the tensiometer will increase as the meniscus is stretched. Continue to lower the stage until the lamella of liquid breaks and the ring detaches from the surface.

-

The maximum force recorded just before detachment is used to calculate the surface tension, often automatically by the instrument's software, which applies necessary correction factors.

-

Repeat the measurement for a series of surfactant concentrations.

-

Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log c). The point at which the surface tension stops decreasing and plateaus is the CMC.[17]

Synthesis of Long-Chain Amines

Long-chain amines can be synthesized through various methods. A common industrial process involves the reaction of fatty acids with ammonia (B1221849) to form nitriles, followed by hydrogenation.[18] Another approach is the direct amidation of fatty acids or their esters with amines.[19]

Example Protocol: Reductive Amination of a Fatty Aldehyde

This method involves the reaction of a long-chain aldehyde with an amine in the presence of a reducing agent.

Materials:

-

Long-chain aldehyde (e.g., dodecanal)

-

Amine (e.g., dimethylamine)

-

Reducing agent (e.g., sodium borohydride (B1222165) or hydrogen gas with a catalyst)

-

Suitable solvent (e.g., methanol (B129727) or ethanol)

-

Reaction flask, condenser, and magnetic stirrer

Procedure:

-

Dissolve the long-chain aldehyde in the chosen solvent in the reaction flask.

-

Add the amine to the solution. An imine or enamine intermediate is formed in situ.

-

Slowly add the reducing agent to the reaction mixture while stirring. If using hydrogen gas, the reaction is performed under a hydrogen atmosphere in the presence of a suitable catalyst (e.g., palladium on carbon).

-

The reaction is typically carried out at a controlled temperature and monitored for completion using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is worked up to remove the catalyst and any unreacted reagents, followed by purification of the long-chain amine product, often by distillation or chromatography.

Applications in Drug Delivery and Nanotechnology

Long-chain amines and their derivatives are pivotal in the fields of drug delivery and nanotechnology due to their positive charge and ability to interact with biological membranes and form nanoparticles.

Gene Delivery and Liposome (B1194612) Formulation

Cationic lipids, which include long-chain amines and their quaternary ammonium salt counterparts, are essential components of non-viral gene delivery vectors.[20][21][22][23][24] They can electrostatically interact with negatively charged nucleic acids (DNA and RNA) to form condensed complexes called lipoplexes.[2][25][26][27][28] These lipoplexes can then fuse with the negatively charged cell membranes, facilitating the entry of the genetic material into the cell.[29] Cationic surfactants are also used to modify the surface of liposomes, creating cationic liposomes that show enhanced interaction with cells and can improve the transdermal delivery of drugs.[1][29][30][31][32]

Caption: Workflow of gene delivery using long-chain amine-based cationic lipids.

Nanoparticle Synthesis and Stabilization

Long-chain amines act as stabilizing agents or capping agents in the synthesis of various nanoparticles, including metallic and semiconductor nanoparticles.[6][33][34][35][36] The amine group coordinates to the surface of the nanoparticle, while the long alkyl chain provides a steric barrier, preventing aggregation and controlling the particle size and dispersibility in non-polar solvents. This allows for the production of monodisperse nanoparticles with tailored properties for applications in catalysis, electronics, and diagnostics.

Caption: Role of long-chain amines in the synthesis and stabilization of nanoparticles.

Conclusion

Long-chain amines are a fundamentally important class of surfactants with a broad and expanding range of applications. Their behavior is governed by well-defined physicochemical principles, and their properties can be finely tuned through synthetic chemistry. For researchers, scientists, and drug development professionals, a thorough understanding of their self-assembly, interfacial activity, and interaction with biological and nanoscale systems is crucial for harnessing their full potential in developing innovative technologies and therapeutics. The experimental protocols and quantitative data provided in this guide serve as a foundational resource for the effective utilization of these versatile molecules.

References

- 1. youtube.com [youtube.com]

- 2. Thermodynamics of cationic lipid binding to DNA and DNA condensation: roles of electrostatics and hydrophobicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 4. ache.org.rs [ache.org.rs]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 8. scribd.com [scribd.com]

- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 10. Method of Determination of CMC | PPT [slideshare.net]

- 11. fpharm.uniba.sk [fpharm.uniba.sk]

- 12. biolinscientific.com [biolinscientific.com]

- 13. smartsystems-eg.com [smartsystems-eg.com]

- 14. biolinscientific.com [biolinscientific.com]

- 15. Review of measuring methods of surface or interfacial tensiometer for measurement of surface tension or interface tension base on Wilhelmy plate or DuNouy ring method.-KINO Scientific Instrument Inc. [surface-tension.org]

- 16. Du Noüy ring method | KRÜSS Scientific [kruss-scientific.com]

- 17. researchgate.net [researchgate.net]

- 18. EP0267081A1 - Process for the production of long chain alkyl amines and dimethylalkyl amines from esters - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. Emerging non-viral vectors for gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Overview of the non-viral gene delivery methods - Inside Therapeutics [insidetx.com]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. Non Viral Vectors in Gene Therapy- An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Mechanism of Cationic Lipid Induced DNA Condensation: Lipid-DNA Coordination and Divalent Cation Charge Fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

- 29. Cationic liposome - Wikipedia [en.wikipedia.org]

- 30. Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Enhancement of the Transdermal Delivery of Nonsteroidal Anti-inflammatory Drugs Using Liposomes Containing Cationic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

- 33. Nanoparticles: synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

- 35. Synthesis of cross-linked cationic surfactant nanoparticles for removing anions from water - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]

- 36. taylorfrancis.com [taylorfrancis.com]

Dibutyldodecylamine as a Catalyst: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertiary amines are a versatile class of organic catalysts widely employed in various chemical transformations, from polymer synthesis to phase transfer catalysis. Their efficacy stems from the nucleophilic nature of the lone pair of electrons on the nitrogen atom, which can interact with electrophilic species to accelerate reactions. Dibutyldodecylamine, a tertiary amine with two butyl groups and one long dodecyl chain, possesses a unique combination of steric and electronic properties that make it an interesting candidate for catalytic applications. This technical guide explores the hypothesized mechanisms of action of this compound as a catalyst in two key areas: polyurethane formation and phase transfer catalysis. Due to a lack of direct studies on this compound, the mechanisms and experimental details presented herein are based on established principles of tertiary amine catalysis and data from structurally similar long-chain tertiary amines.

Core Catalytic Principles of Tertiary Amines

The catalytic activity of tertiary amines is primarily governed by two factors:

-

Basicity (pKa): The availability of the lone pair on the nitrogen atom determines its ability to act as a Lewis base or a Brønsted base. Higher basicity generally leads to higher catalytic activity.

-

Steric Hindrance: The size of the alkyl groups attached to the nitrogen atom can hinder its approach to the substrate. While some steric bulk can be beneficial for selectivity, excessive hindrance can reduce the reaction rate.[1]

This compound, with its two butyl groups and a long dodecyl chain, presents a moderate level of steric hindrance around the nitrogen atom. The long dodecyl chain significantly increases its lipophilicity, making it highly soluble in organic solvents.

Mechanism of Action in Polyurethane Formation

In the synthesis of polyurethanes, tertiary amines catalyze the reaction between an isocyanate and a polyol. Two primary mechanisms have been proposed for tertiary amine catalysis in this context: the Baker mechanism and the Farkas mechanism.[2]

1. Nucleophilic Catalysis (Baker Mechanism)

In this mechanism, the tertiary amine directly attacks the electrophilic carbon of the isocyanate group, forming a highly reactive, unstable intermediate. This intermediate is then more susceptible to attack by the hydroxyl group of the polyol.

2. General Base Catalysis (Farkas Mechanism)

Alternatively, the tertiary amine can act as a base, forming a hydrogen bond with the hydroxyl group of the polyol. This increases the nucleophilicity of the oxygen atom, facilitating its attack on the isocyanate.[2]

Given the steric bulk of the butyl and dodecyl groups in this compound, the general base catalysis mechanism is the more probable pathway, as it is less sensitive to steric hindrance compared to the direct nucleophilic attack on the isocyanate.

Proposed Catalytic Cycle for this compound in Polyurethane Formation

Caption: Proposed general base catalysis mechanism of this compound in polyurethane formation.

Quantitative Data for Tertiary Amine Catalyzed Polyurethane Synthesis

The following table summarizes typical quantitative data for polyurethane synthesis catalyzed by tertiary amines. Specific data for this compound is not available and the values presented are illustrative.

| Parameter | Value | Conditions | Reference |

| Catalyst Loading | 0.1 - 2.0 mol% | Varied polyols and isocyanates | [2] |

| Reaction Temperature | 25 - 80 °C | Bulk or in solvent (e.g., THF, DMF) | General Laboratory Practice |

| Gel Time | 5 - 60 minutes | Dependent on catalyst loading and temperature | General Laboratory Practice |

| Yield | > 95% | Optimized conditions | General Laboratory Practice |

Experimental Protocol: Synthesis of a Polyurethane Elastomer

This protocol describes a general procedure for the synthesis of a polyurethane elastomer using a tertiary amine catalyst like this compound.

Materials:

-

Poly(tetrahydrofuran) (PTHF), MW 2000 g/mol

-

4,4'-Methylenebis(phenyl isocyanate) (MDI)

-

1,4-Butanediol (BDO)

-

This compound

-

Dry tetrahydrofuran (B95107) (THF)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add PTHF and dry under vacuum at 80°C for 2 hours.

-

Cool the flask to 60°C and add MDI under a nitrogen atmosphere.

-

Stir the mixture at 60°C for 2 hours to form the prepolymer.

-

In a separate flask, prepare a solution of BDO and this compound (1.0 mol% based on total hydroxyl groups) in dry THF.

-

Slowly add the BDO/catalyst solution to the prepolymer with vigorous stirring.

-

After the addition is complete, pour the mixture into a preheated mold and cure at 100°C for 24 hours.

Caption: Experimental workflow for the synthesis of a polyurethane elastomer.

Mechanism of Action in Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). Tertiary amines can function as precursors to the active catalytic species, which are quaternary ammonium (B1175870) salts.

In the presence of an alkylating agent, this compound can be converted in situ to a quaternary ammonium salt. However, its primary role as a phase transfer catalyst is likely as a lipophilic base that facilitates the transfer of an anionic reactant from the aqueous phase to the organic phase. The long dodecyl chain of this compound makes the corresponding ammonium salt highly soluble in the organic phase.[3]

Proposed Catalytic Cycle for this compound in Phase Transfer Catalysis

The following diagram illustrates the proposed mechanism for a nucleophilic substitution reaction between an organic halide (in the organic phase) and a nucleophile (in the aqueous phase) catalyzed by this compound.

Caption: Proposed mechanism of this compound as a phase transfer catalyst.

Quantitative Data for Tertiary Amine-Based Phase Transfer Catalysis

The table below provides illustrative quantitative data for phase transfer catalyzed reactions using tertiary amine-derived catalysts. Specific data for this compound is not available.

| Parameter | Value | Conditions | Reference |

| Catalyst Loading | 1 - 10 mol% | Biphasic system (e.g., water/toluene) | General Laboratory Practice |

| Reaction Temperature | 25 - 100 °C | Vigorous stirring is essential | [4] |

| Reaction Time | 1 - 24 hours | Dependent on substrate and nucleophile | General Laboratory Practice |

| Yield | 80 - 99% | Optimized conditions | General Laboratory Practice |

Experimental Protocol: Phase Transfer Catalyzed Nucleophilic Substitution

This protocol describes a general procedure for the Williamson ether synthesis using a tertiary amine as a phase transfer catalyst.

Materials:

-

Benzyl (B1604629) chloride

-

Sodium phenoxide

-

This compound

-

Toluene

-

Water

Procedure:

-

In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve sodium phenoxide in water.

-

Add a solution of benzyl chloride in toluene.

-

Add this compound (5 mol%) to the biphasic mixture.

-

Heat the reaction mixture to 80°C and stir vigorously for 6 hours.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the mixture, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography.

Caption: Experimental workflow for a phase transfer catalyzed Williamson ether synthesis.

Conclusion

References

Dibutyldodecylamine: A Potential Precursor for Phase-Transfer Catalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phase-transfer catalysis (PTC) is a powerful and versatile technique in synthetic organic chemistry, enabling reactions between reactants located in separate immiscible phases. Quaternary ammonium (B1175870) salts are a cornerstone of PTC, acting as shuttles for reactive anions from an aqueous phase to an organic phase. This technical guide explores the potential of dibutyldodecylamine, a tertiary amine, as a precursor to a highly effective phase-transfer catalyst. Through in-situ or prior quaternization, this compound can be converted into a lipophilic quaternary ammonium salt, poised to accelerate a variety of synthetically important reactions. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols for catalyst generation and application, and quantitative data to illustrate its potential efficacy.

Introduction to Phase-Transfer Catalysis

Phase-transfer catalysis is a methodology that facilitates reactions between chemical species residing in different, immiscible phases, typically a solid or aqueous phase and an organic phase[1]. The catalyst, often a quaternary ammonium salt, forms an ion pair with the reactant anion in the aqueous phase. Due to the lipophilic nature of the catalyst's alkyl groups, this ion pair can traverse the phase boundary into the organic phase[2]. Here, the anion, now in a less solvated and more reactive state, can readily react with the organic substrate. The catalyst then returns to the aqueous phase to repeat the cycle. This process offers numerous advantages, including the use of inexpensive inorganic bases, milder reaction conditions, and often, the elimination of the need for anhydrous or expensive polar aprotic solvents[3].

This compound as a Catalyst Precursor

This compound, a tertiary amine with two butyl groups and one dodecyl group, is not itself a phase-transfer catalyst. Tertiary amines must be converted into quaternary ammonium salts to become active PTCs[4][5]. This conversion, known as the Menschutkin reaction, involves the alkylation of the tertiary amine with an alkyl halide[4][5].

The resulting quaternary ammonium salt, in this case, a dodecyldibutylalkylammonium salt, possesses the key structural features for an effective phase-transfer catalyst:

-

A positively charged nitrogen atom capable of pairing with an anion.

-

A combination of long and shorter alkyl chains (dodecyl and butyl groups) that impart significant lipophilicity, ensuring the solubility of the ion pair in the organic phase. The presence of a long alkyl chain is crucial for enhancing the catalyst's organophilicity[6].

The active catalyst can be prepared in a separate step or generated in-situ during the phase-transfer catalyzed reaction by including an alkylating agent in the reaction mixture[7].

Synthesis of the Active Catalyst: Quaternization of this compound

The conversion of this compound to its active quaternary ammonium salt form is a straightforward SN2 reaction.

Reaction:

(C₄H₉)₂N(C₁₂H₂₅) + R-X → [(C₄H₉)₂N(C₁₂H₂₅)R]⁺X⁻